1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound that features a bromophenoxy group, an ethoxy linkage, and a methoxy-methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 4-bromophenol with 2-(2-methoxyethoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can bind to specific sites on proteins, altering their activity or function. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the aromatic ring.
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde: Contains a similar bromophenoxy group but with different substituents on the aromatic ring.
Ethanol, 2-(4-bromophenoxy)-: Similar bromophenoxy group but with an ethanol linkage instead of ethoxy .
Uniqueness
1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its combination of a bromophenoxy group, ethoxy linkage, and methoxy-methylbenzene core. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-12-3-8-15(16(11-12)18-2)20-10-9-19-14-6-4-13(17)5-7-14/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPFCWMFWSJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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